![molecular formula C15H26N2 B6338484 4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline CAS No. 893590-44-8](/img/structure/B6338484.png)
4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline, also known as 4-BADEA, is an organic compound used in organic chemistry and other scientific research applications. It is a derivative of aniline, an aromatic amine, and is used as a precursor in the synthesis of various compounds. It is a colorless liquid with a pungent odor and is soluble in alcohols and other organic solvents. 4-BADEA has a wide range of applications in organic synthesis and scientific research, and is widely used in the laboratory.
科学研究应用
4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline has a wide range of applications in scientific research, including organic synthesis, pharmaceutical chemistry, and biochemistry. In organic synthesis, 4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline is used as a precursor for the synthesis of various compounds, such as amides, esters, and amines. In pharmaceutical chemistry, 4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline is used as a starting material for the synthesis of various drugs, such as anti-inflammatory agents and anticonvulsants. In biochemistry, 4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline is used as a reagent for the synthesis of peptides, proteins, and other biomolecules.
作用机制
The mechanism of action of 4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline is not well understood. However, it is known to be a precursor for the synthesis of various compounds, such as amides, esters, and amines. It is also believed to act as a catalyst for the formation of peptides and proteins. Additionally, 4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline is believed to have some biological activity, as it is known to be a precursor for the synthesis of various drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline are not well understood. However, it is known to be a precursor for the synthesis of various drugs, such as anti-inflammatory agents and anticonvulsants. Additionally, 4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline is believed to have some biological activity, as it is known to be a precursor for the synthesis of various compounds, such as amides, esters, and amines.
实验室实验的优点和局限性
The advantages of using 4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, 4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline is a versatile molecule that can be used as a precursor for the synthesis of various compounds. The main limitation of 4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline is that its mechanism of action is not well understood, and its biochemical and physiological effects are not well understood.
未来方向
Future research should focus on furthering our understanding of the mechanism of action of 4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline, as well as its biochemical and physiological effects. Additionally, further research should focus on the development of new synthetic methods for the synthesis of 4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline, as well as the synthesis of new compounds using 4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline as a precursor. Finally, further research should focus on the application of 4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline in pharmaceutical chemistry and biochemistry, as well as the development of new drugs and biomolecules using 4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline as a starting material.
合成方法
4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline can be synthesized by a variety of methods. The most common route is the reductive amination of 4-bromobutan-2-amine with diethyl aniline. This reaction is typically carried out in the presence of a metal catalyst, such as aluminum chloride or zinc chloride, and an organic solvent, such as dichloromethane or toluene. The reaction is typically run at a temperature between 0 and 100°C, and can be monitored by thin-layer chromatography (TLC). Other methods of synthesis include the reaction of diethyl aniline with 4-bromobutan-2-ol, or the reaction of 4-bromobutan-2-amine with ethyl chloroformate.
属性
IUPAC Name |
4-[(butan-2-ylamino)methyl]-N,N-diethylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2/c1-5-13(4)16-12-14-8-10-15(11-9-14)17(6-2)7-3/h8-11,13,16H,5-7,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULMSAFPCZWOAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=C(C=C1)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

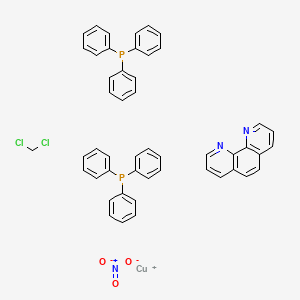
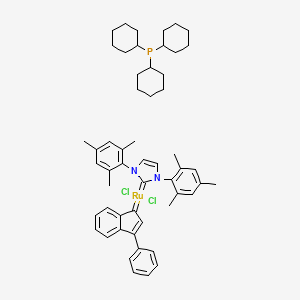
![Tricyclohexylphosphine[4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]Ru(II)Cl2, 95%](/img/structure/B6338423.png)
![Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]ruthenium(II)dichloride, 95%](/img/structure/B6338426.png)
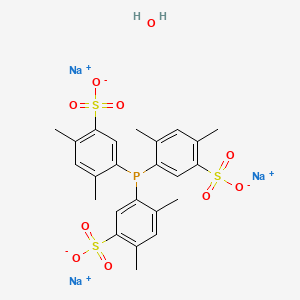
(2-dicyclohexylphosphinophenyl)methane, 97%](/img/structure/B6338438.png)
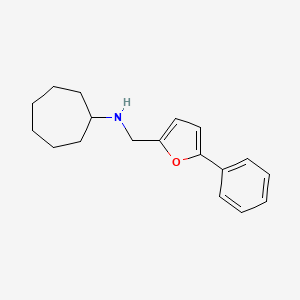
![(1S,2S)-N,N-Bis[2-(di-p-tolylphosphino)benzyl]cyclohexane-1,2-diamine, 97%](/img/structure/B6338449.png)
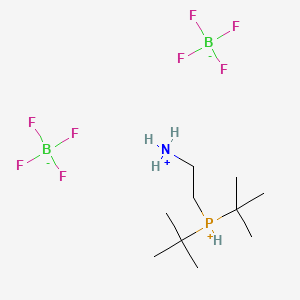

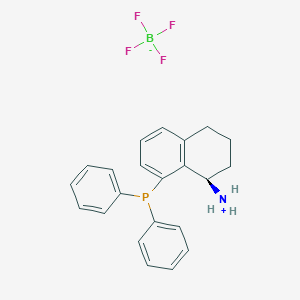
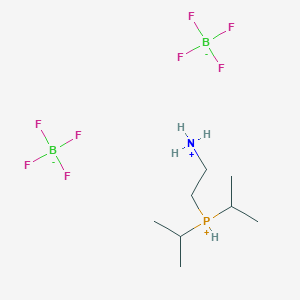
amine](/img/structure/B6338476.png)
amine](/img/structure/B6338478.png)